molecular formula C20H26Cl2N2O2 B2649339 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride CAS No. 1215530-87-2

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Cat. No.: B2649339
CAS No.: 1215530-87-2
M. Wt: 397.34
InChI Key: XIBMCWXEOJGNEN-UHFFFAOYSA-N
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Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 3-chlorophenylpiperazine with epichlorohydrin to form an intermediate compound. This intermediate is then reacted with p-tolyl alcohol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors in the brain, altering neurotransmitter levels and affecting mood and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol
  • 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol
  • 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol

Uniqueness

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2.ClH/c1-16-5-7-20(8-6-16)25-15-19(24)14-22-9-11-23(12-10-22)18-4-2-3-17(21)13-18;/h2-8,13,19,24H,9-12,14-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBMCWXEOJGNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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